8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with 2-chlorobenzyl chloride, followed by thiolation and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and purine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the purine ring .
Scientific Research Applications
8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole
- 5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl hydrosulfide
Uniqueness
8-[(2-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its purine core, which is not present in the similar compounds listed above. This core structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H19ClN4O2S |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C18H19ClN4O2S/c1-11(2)9-23-14-15(21(3)18(25)22(4)16(14)24)20-17(23)26-10-12-7-5-6-8-13(12)19/h5-8H,1,9-10H2,2-4H3 |
InChI Key |
JGHKSXSGBMWODC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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